molecular formula C8H14N2O2 B15325556 1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione

1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione

Cat. No.: B15325556
M. Wt: 170.21 g/mol
InChI Key: GASQEYSRNGHKQZ-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione is a heterocyclic compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylglutaric anhydride with ethylenediamine. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Aminoethyl)pyrrolidine-2,5-dione: Lacks the dimethyl substitution, leading to different chemical properties.

    3,3-Dimethylpyrrolidine-2,5-dione: Lacks the aminoethyl group, affecting its reactivity and applications.

Uniqueness: 1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione is unique due to the presence of both the aminoethyl and dimethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with similar compounds.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-(2-aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione

InChI

InChI=1S/C8H14N2O2/c1-8(2)5-6(11)10(4-3-9)7(8)12/h3-5,9H2,1-2H3

InChI Key

GASQEYSRNGHKQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)CCN)C

Origin of Product

United States

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